Methyl 2-amino-3-(2-ethoxyphenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(2-ethoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of phenylalanine, where the phenyl group is substituted with an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-ethoxyphenyl)propanoate typically involves the esterification of 2-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of protective groups and purification steps such as recrystallization or chromatography may also be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Methyl 2-amino-3-(2-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. These metabolites can then interact with various receptors and enzymes, modulating physiological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-phenylpropanoate: Lacks the ethoxy group, making it less hydrophobic.
Methyl 2-amino-3-(2-methoxyphenyl)propanoate: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
Methyl 2-amino-3-(2-chlorophenyl)propanoate: Contains a chloro group, which can influence its electronic properties and reactivity.
Uniqueness
Methyl 2-amino-3-(2-ethoxyphenyl)propanoate is unique due to the presence of the ethoxy group, which can enhance its hydrophobicity and influence its interaction with biological membranes and proteins. This structural feature can also affect its reactivity and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-7-5-4-6-9(11)8-10(13)12(14)15-2/h4-7,10H,3,8,13H2,1-2H3 |
InChI Key |
LTWDYLAFXFEJIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC(C(=O)OC)N |
Origin of Product |
United States |
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